Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
Overview
Description
“Methyl 2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate” is a spiro-heterocyclic compound . These compounds are significant in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
Synthesis Analysis
The synthesis of spiro(oxindole-3,2′-pyrrolidine) attached to heteroaromatics in the pyrrolidine unit has been developed using the 1,3-dipolar cycloaddition reaction of azomethine ylide with heterocyclic ylidenes . The starting materials for this synthesis include isatin, sarcosine, and thiophene-3-ylidene .Scientific Research Applications
NMR, Mass Spectral, and Structural Characterization
Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate and its derivatives have been extensively studied for their unique structural characteristics. Key methods used in these studies include NMR, mass spectrometry, and X-ray crystallography. For instance, Laihia et al. (2006) used these methods to characterize three spiro[pyrrolidine-2,3′-oxindoles], providing valuable insights into their molecular structures Laihia et al., 2006.
Synthesis Techniques
Various techniques for synthesizing derivatives of this compound have been explored. Shachkus et al. (1989) reported on the synthesis of such derivatives by reacting 2-methylene-2,3-dihydro-1H-indoles with α-iodoacetamide, demonstrating a method to create structurally diverse compounds Shachkus et al., 1989.
Organocatalytic Synthesis and Biological Activities
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are structurally related to this compound, has been a subject of interest due to their biological activities. Chen et al. (2009) described an enantioselective approach to synthesize these derivatives, highlighting their potential in medicinal chemistry Chen et al., 2009.
Applications in Synthesizing Polyheterocyclic Compounds
Velikorodov et al. (2019) researched the synthesis of new polyheterocyclic compounds based on chalcones, utilizing derivatives of this compound. This research contributes to the development of compounds with potential pharmaceutical applications Velikorodov et al., 2019.
Development of Novel Spiroindole Derivatives
The development of novel spiroindole derivatives, closely related to this compound, has been an area of focus. These derivatives are synthesized for potential applications in various fields, including pharmaceuticals. Girgis (2009) reported on the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, which are believed to have anti-tumor properties Girgis, 2009.
Future Directions
Spiroindole and spirooxindole scaffolds have been the focus of significant attention in drug design processes . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents . This suggests that the future directions for “Methyl 2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate” may involve further exploration of its potential therapeutic applications and the development of new synthetic procedures.
Mechanism of Action
Target of Action
Compounds with similar spiro-pyrrolidine-oxindole core units have been found to inhibit mammalian cell cycle at the g2/m phase . They have also been reported as highly active MDM2/p53 protein–protein interaction (PPI) inhibitors .
Mode of Action
It’s worth noting that similar spiro-pyrrolidine-oxindole compounds have shown to interact with their targets, leading to inhibition of the mammalian cell cycle and disruption of protein-protein interactions .
Biochemical Pathways
Related compounds have been implicated in the regulation of the cell cycle and protein-protein interactions .
Result of Action
Related compounds have been shown to inhibit the mammalian cell cycle and disrupt protein-protein interactions .
Properties
IUPAC Name |
methyl 2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-11(16)8-6-13(14-7-8)9-4-2-3-5-10(9)15-12(13)17/h2-5,8,14H,6-7H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDJISXQRAYORZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C3=CC=CC=C3NC2=O)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126361 | |
Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280538-09-1 | |
Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280538-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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